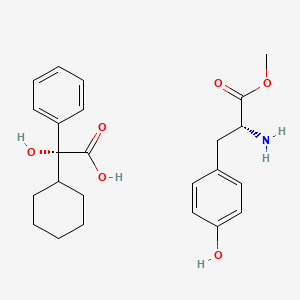

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural features of cyclohexyl, hydroxybenzeneacetate, and D-tyrosine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the hydroxybenzeneacetate can be synthesized via esterification of phenol with acetic acid. The D-tyrosine methyl ester is prepared by esterification of D-tyrosine with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

α-Methyl-p-tyrosine: An inhibitor of the enzyme tyrosine hydroxylase, used in the treatment of pheochromocytoma.

L-Tyrosine Methyl Ester: Used as a prodrug for L-tyrosine, with applications in drug delivery.

Uniqueness

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzymatic synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Cyclohexyl Group : Contributes to hydrophobic interactions.

- Hydroxybenzeneacetate Moiety : Impacts solubility and reactivity.

- D-Tyrosine Methyl Ester : Provides potential neuroprotective and analgesic properties.

The molecular formula is C15H20O3 with a molecular mass of 248.32 g/mol. Its melting point is approximately 40 °C, and it exhibits a boiling point of 170-175 °C at reduced pressure .

Enzymatic Synthesis

Recent studies have demonstrated the enzymatic synthesis of various bioactive compounds, including derivatives of tyrosine. The use of immobilized lipases has been effective in synthesizing esters with high yields, showcasing the potential for producing this compound through biocatalysis .

Analgesic Effects

Research indicates that methyl esters of amino acids like D-Tyrosine can enhance analgesic responses. In a study involving kappa-opioid receptor agonists, L-Tyrosine methyl ester was shown to potentiate analgesia in animal models, suggesting a similar potential for this compound .

Neuroprotective Properties

D-Tyrosine derivatives have been associated with neuroprotective effects, possibly due to their role in neurotransmitter synthesis. The methylation of tyrosine may enhance its bioavailability and efficacy in neuroprotection .

Case Studies

-

Case Study 1: Analgesic Potentiation

- Objective : To evaluate the analgesic effects of D-Tyrosine methyl ester derivatives.

- Method : Male Swiss-Webster mice were administered varying doses.

- Findings : Significant enhancement in pain threshold was observed with specific dosages, indicating a dose-dependent response.

-

Case Study 2: Neuroprotective Mechanism

- Objective : Investigate the neuroprotective effects against oxidative stress.

- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Findings : The compound exhibited a reduction in cell death and oxidative markers, supporting its potential as a neuroprotective agent.

Data Table: Biological Activities Overview

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What enantioselective synthesis methods are validated for producing (alphaR)-alpha-cyclohexyl-alpha-hydroxybenzeneacetate D-tyrosine methyl ester?

Methodological Answer: The compound is synthesized via diastereomeric salt crystallization. Racemic cyclohexylphenyl glycolic acid is combined with D-tyrosine methyl ester under controlled solvent conditions (e.g., ethanol/water mixtures). The (R)-enantiomer preferentially crystallizes as a salt due to stereochemical complementarity with D-tyrosine methyl ester, achieving enantiomeric excess >98% after recrystallization . Key steps include:

- Molar ratio optimization : 1:1.2 (acid:ester) for maximal yield.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures promote crystallization .

Q. Q2. Which analytical techniques are critical for confirming stereochemical purity and structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., confirming αR configuration) .

- NMR spectroscopy : 1H and 13C NMR distinguish enantiomers by comparing chemical shifts of chiral centers (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .

- HPLC with chiral columns : Validates enantiopurity using amylose-based stationary phases (e.g., >99% ee) .

Q. Advanced Research Applications

Q. Q3. How can this compound be utilized in supramolecular self-assembly systems?

Methodological Answer: The tyrosine methyl ester moiety enables hydrogen-bond-driven self-assembly. For example:

- Gelation studies : Combine with benzene-1,3,5-tricarboxamide (BTA) derivatives in dichloromethane. The ester’s hydroxyl and amide groups form intermolecular H-bonds, creating stimuli-responsive gels. Adjusting solvent polarity (e.g., DCM vs. DMF) modulates gel stability .

- Catalytic scaffolds : Immobilize metal ions (e.g., MnIII) via carboxylate coordination for asymmetric catalysis .

Q. Q4. What are the challenges in scaling enantioselective synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Solvent limitations : DMF enhances solubility but complicates large-scale crystallization. Ethanol/water mixtures are preferred for scalability but require precise temperature control (±2°C) to avoid racemization .

- Catalyst leaching : In catalytic systems, MnIII complexes may degrade under prolonged reaction times, necessitating chelating agents (e.g., salicylhydroxamic acid) to stabilize active sites .

Q. Data Contradiction and Reproducibility

Q. Q5. How to resolve discrepancies in reported catalytic activity of metal complexes derived from this compound?

Methodological Answer: Contradictions often arise from:

- Reaction conditions : O2-sensitive MnIII complexes show variable activity under aerobic vs. inert atmospheres. Use glovebox protocols for reproducibility .

- Substrate inhibition : High substrate concentrations (>0.1 M) may inhibit enzyme-like catalysts. Perform kinetic studies (e.g., Michaelis-Menten plots) to identify optimal loading .

Q. Q6. Why do crystallization yields vary across studies despite identical starting ratios?

Methodological Answer: Variations stem from:

- Impurity profiles : Trace 3-chlorobenzoic acid (from synthesis) alters nucleation kinetics. Pre-purify starting materials via column chromatography .

- Crystallization kinetics : Slow cooling (0.5°C/min) favors larger, purer crystals vs. rapid quenching .

Q. Stability and Degradation

Q. Q7. What protocols mitigate ester hydrolysis during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis.

- Buffered solutions : Use pH 7.4 phosphate buffers with 0.1% ascorbic acid to stabilize the ester moiety .

Q. Computational and Mechanistic Insights

Q. Q8. How can molecular docking predict this compound’s interactions with enzymatic targets?

Methodological Answer:

- Docking software : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to cytochrome P450 enzymes.

- Key interactions : The cyclohexyl group occupies hydrophobic pockets, while the tyrosine ester forms H-bonds with catalytic residues (e.g., Asp301 in CYP3A4) .

Properties

Molecular Formula |

C24H31NO6 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid;methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C14H18O3.C10H13NO3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16);2-5,9,12H,6,11H2,1H3/t14-;9-/m01/s1 |

InChI Key |

PDXYUESSZXEVDX-UEGVITMISA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.